molecular formula C20H21N3O2S B2936906 (2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one CAS No. 324054-74-2

(2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one

Cat. No.: B2936906
CAS No.: 324054-74-2
M. Wt: 367.47
InChI Key: SDPLYQOYVNYKSD-PTPABZONSA-N
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Description

This product is the chemical compound (2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one, with the molecular formula C20H21N3O2S and a molecular weight of 367.47 g/mol . It is a specialized thiazolidin-4-one derivative, a class of heterocyclic compounds known for their significant potential in medicinal chemistry and drug discovery research. The structure features a benzylidene substituent with a dimethylamino group and a 2-hydroxyethyl chain on the thiazolidinone core, which may influence its physicochemical properties and biological activity. Thiazolidinone derivatives are widely studied in scientific literature for their diverse pharmacological profiles, which can include antimicrobial, anti-inflammatory, and anticancer properties. Researchers value this specific molecular scaffold for its utility as a key intermediate in the synthesis of more complex molecules and for probing biological pathways. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The structural information and identifier (CID 6034561) were sourced from PubChem . Analytical data for this specific compound may be limited, and researchers are responsible for confirming product identity and purity prior to use.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-22(2)17-10-8-15(9-11-17)14-18-19(25)23(12-13-24)20(26-18)21-16-6-4-3-5-7-16/h3-11,14,24H,12-13H2,1-2H3/b18-14-,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPLYQOYVNYKSD-DOZOSFQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent studies.

Structure and Synthesis

The structure of the compound features a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The synthesis of thiazolidin-4-ones typically involves the condensation of thiourea with aldehydes or ketones, often yielding derivatives with significant biological activity .

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including DNA degradation and inhibition of cell proliferation.

  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. For instance, studies have demonstrated that thiazolidin-4-ones can inhibit topoisomerase enzymes, leading to DNA damage in cancer cells .
  • Case Studies :
    • In vitro studies on human breast cancer (MCF-7) cells revealed that thiazolidin-4-one derivatives could significantly reduce cell viability, with some compounds exhibiting IC50 values in the low micromolar range .
    • Another study reported that a derivative showed over 75% growth inhibition in lung cancer and melanoma cell lines at a concentration of 1.0×104M1.0\times 10^{-4}\text{M} .
CompoundCell LineIC50 (μM)Effect
AMCF-7<10Significant apoptosis
BProstate<20Reduced proliferation
CMelanoma<15High cytotoxicity

2. Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. These compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Case Studies :
    • A study demonstrated that certain thiazolidin-4-one derivatives had minimum inhibitory concentrations (MICs) as low as 0.5μg/mL0.5\mu g/mL against Staphylococcus aureus .
    • Another investigation revealed that compounds could effectively inhibit biofilm formation by Pseudomonas aeruginosa by more than 50% at their MIC values .
CompoundBacterial StrainMIC (μg/mL)Activity
DStaphylococcus aureus0.5Strong inhibition
EPseudomonas aeruginosa125Biofilm inhibition
FEscherichia coli<10Moderate activity

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives have been explored for additional biological activities:

  • Anti-inflammatory : Some studies suggest these compounds may modulate inflammatory pathways, potentially benefiting conditions like arthritis.
  • Antiviral : Research has indicated that certain derivatives exhibit antiviral activity against HIV and other viruses by inhibiting viral proteases .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The 2-hydroxyethyl group increases hydrophilicity compared to methyl or methoxyethyl substituents, which may influence solubility and membrane permeability .
  • Steric Effects : Bulky substituents (e.g., allyl in ) reduce conformational flexibility, whereas smaller groups (e.g., methyl in ) retain planarity critical for π-π stacking .

Critical Insights :

  • The target compound’s synthesis benefits from mild conditions (ethanol reflux, piperidine catalysis), contrasting with methods requiring acidic media (e.g., ) or multi-step protocols (e.g., ) .
  • Column chromatography is commonly used for purification, though solvent systems vary (e.g., dichloromethane-methanol in vs. ethyl acetate-hexane in ).

Key Trends :

  • Antimicrobial Activity: Analogs with electron-withdrawing groups (e.g., nitro in ) show higher MIC50 values than those with electron-donating groups (e.g., dimethylamino in target compound) .
  • Enzyme Inhibition : The 2-hydroxyethyl group in the target compound may enhance hydrogen bonding with catalytic residues, similar to methoxyethyl derivatives in .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Compound Class Melting Point (°C) Solubility (PBS) Key Spectral Features (NMR/IR) Reference IDs
Target Compound 120–122* Moderate δ 7.2–8.1 ppm (aromatic H); 1690 cm⁻¹ (C=O)
2-Thioxothiazolidin-4-ones 135–140 Low δ 3.8–4.2 ppm (CH₂-S); 1250 cm⁻¹ (C=S)
Methoxyethyl derivatives 110–115 High δ 3.4–3.6 ppm (OCH₂CH₂); 1720 cm⁻¹ (C=O)

*Estimated based on analogs in .

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